(+)-1-(9-Fluorenyl)ethyl chloroformate
Overview
Description
(+)-1-(9-Fluorenyl)ethyl chloroformate is a highly fluorescent compound commonly used as a chiral derivatizing agent. It is particularly useful in the separation of racemates prior to reversed-phase high-performance liquid chromatography (HPLC) analysis . The compound is known for its ability to form stable derivatives with amino acids, making it a valuable tool in analytical chemistry.
Mechanism of Action
Target of Action
The primary targets of (+)-1-(9-Fluorenyl)ethyl chloroformate are chiral amino acids (AAs) . These AAs are crucial in living organisms and have been recognized for their importance since the discovery of endogenous D-AAs as potential biomarkers in several metabolic disorders .
Mode of Action
The compound interacts with its targets through a process known as chiral derivatization . This process enables the discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry . The compound is used in the derivatization of amino acids, which allows for the separation and analysis of chiral AAs .
Biochemical Pathways
The biochemical pathways affected by this compound involve the metabolism of amino acids . The compound’s action can influence the physiological activities and neurological disorders associated with these pathways . For instance, D-Ser, generated from the racemization of L-serine in mammal brains, is a coagonist of the N-methyl-D-aspartate (NMDA) receptors .
Pharmacokinetics
It’s known that chloroformates, in general, decompose slowly in water to form water-insoluble compounds , which might impact their bioavailability.
Result of Action
The result of the compound’s action is the separation of chiral proteinogenic AAs . This separation is crucial for the analysis of these AAs, especially in complex biological samples . The compound’s action also allows for the detection and distinction of endogenous chiral amino acids .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of water can cause the compound to decompose . This decomposition might affect the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-1-(9-Fluorenyl)ethyl chloroformate typically involves the reaction of 9-fluorenylmethanol with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process . The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure consistency and quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to achieve high efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (+)-1-(9-Fluorenyl)ethyl chloroformate primarily undergoes substitution reactions. It reacts with primary and secondary amines to form stable carbamate derivatives. This reaction is widely used in the derivatization of amino acids for analytical purposes .
Common Reagents and Conditions: The common reagents used in reactions with this compound include primary and secondary amines, bases such as pyridine, and solvents like acetone. The reactions are typically carried out at low temperatures to prevent side reactions and to maintain the integrity of the product .
Major Products Formed: The major products formed from reactions with this compound are carbamate derivatives. These derivatives are stable and can be easily analyzed using techniques such as HPLC and mass spectrometry .
Scientific Research Applications
(+)-1-(9-Fluorenyl)ethyl chloroformate has a wide range of applications in scientific research. In chemistry, it is used for the chiral analysis of amino acids and other chiral compounds. In biology, it is employed in the study of amino acid stereochemistry and protein structure . In medicine, it is used in the analysis of pharmaceutical compounds to determine their enantiomeric purity. Industrially, it is used in the quality control of products that require chiral purity .
Comparison with Similar Compounds
(+)-1-(9-Fluorenyl)ethyl chloroformate is unique in its high fluorescence and stability, which makes it particularly useful for analytical applications. Similar compounds include ethyl chloroformate, methyl chloroformate, and isobutyl chloroformate. these compounds do not offer the same level of fluorescence and stability as this compound, making it a preferred choice for chiral derivatization .
List of Similar Compounds:- Ethyl chloroformate
- Methyl chloroformate
- Isobutyl chloroformate
- (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride
Properties
CAS No. |
107474-79-3 |
---|---|
Molecular Formula |
C16H13ClO2 |
Molecular Weight |
272.72 g/mol |
IUPAC Name |
[(1S)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate |
InChI |
InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3/t10-/m0/s1 |
InChI Key |
SFRVOKMRHPQYGE-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl |
SMILES |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl |
Canonical SMILES |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl |
Pictograms |
Corrosive |
Synonyms |
1-(9-fluorenyl)ethyl chloroformate FLEC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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